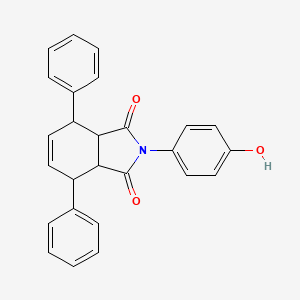![molecular formula C12H11N3O6 B11626378 (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11626378.png)
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMNI , is a fascinating compound with a complex structure. Let’s break it down:
- The (5E)- prefix indicates that the molecule has a trans configuration around the central double bond.
- The 5-[(4,5-dimethoxy-2-nitrophenyl)methylidene] portion refers to the substituents attached to the imidazolidine ring. Specifically:
4,5-dimethoxy-2-nitrophenyl: This aromatic group contains two methoxy (OCH₃) groups and a nitro (NO₂) group.
methylidene: Indicates a double bond between the phenyl group and the imidazolidine ring.
- The imidazolidine-2,4-dione core consists of a five-membered ring with two carbonyl groups (C=O) at positions 2 and 4.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for DMNI, but one common method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with urea. The reaction proceeds under acidic conditions, leading to the formation of DMNI.
Industrial Production: While DMNI is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.
Análisis De Reacciones Químicas
DMNI participates in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group (NH₂) can yield aminomethylideneimidazolidine-2,4-dione derivatives.
Substitution: The phenyl group can undergo substitution reactions, leading to diverse derivatives.
Cyclization: Intramolecular cyclization reactions can modify the imidazolidine ring.
Common reagents include reducing agents (e.g., SnCl₂), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).
Aplicaciones Científicas De Investigación
DMNI finds applications in various fields:
Medicine: Its derivatives exhibit potential antitumor and anti-inflammatory properties.
Chemistry: DMNI serves as a building block for designing novel heterocyclic compounds.
Industry: Although not directly used in industry, its derivatives contribute to drug development and materials science.
Mecanismo De Acción
The exact mechanism of DMNI’s effects remains an active area of research. It likely interacts with cellular targets, modulating pathways related to inflammation, cell growth, and apoptosis.
Comparación Con Compuestos Similares
DMNI’s uniqueness lies in its specific substituents and imidazolidine scaffold. Similar compounds include other imidazolidine derivatives, such as hydantoin and barbituric acid derivatives.
Propiedades
Fórmula molecular |
C12H11N3O6 |
|---|---|
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O6/c1-20-9-4-6(3-7-11(16)14-12(17)13-7)8(15(18)19)5-10(9)21-2/h3-5H,1-2H3,(H2,13,14,16,17)/b7-3+ |
Clave InChI |
QJPAIGNTJMFCHX-XVNBXDOJSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626297.png)

![2-(3-nitrophenyl)-2-oxoethyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11626309.png)
![4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B11626314.png)
![13-piperidin-1-yl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11626315.png)
![(6Z)-5-imino-6-[4-(3-phenoxypropoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626319.png)
![N'~3~,N'~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11626321.png)

![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626336.png)
![4-(5-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11626338.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea](/img/structure/B11626344.png)
![[({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11626346.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11626375.png)

